(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
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Overview
Description
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a chemical compound with the molecular formula C16H18ClNO2. It is known for its unique structure, which includes a 4-chlorobenzyl group and a 3,4-dimethoxybenzyl group attached to an amine. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine typically involves the reaction of 4-chlorobenzyl chloride with 3,4-dimethoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce amine derivatives.
Scientific Research Applications
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzylamine: Shares the 4-chlorobenzyl group but lacks the 3,4-dimethoxybenzyl group.
3,4-Dimethoxybenzylamine: Contains the 3,4-dimethoxybenzyl group but lacks the 4-chlorobenzyl group.
Uniqueness
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is unique due to the presence of both the 4-chlorobenzyl and 3,4-dimethoxybenzyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.
Biological Activity
(4-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of two key functional groups: a 4-chlorobenzyl moiety and a 3,4-dimethoxybenzyl moiety. This unique combination contributes to its diverse biological activities, including enzyme inhibition and receptor modulation.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
- Receptor Modulation : It can bind to various receptors, altering their activity and leading to physiological effects.
- Therapeutic Potential : Studies suggest potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | 4-chlorobenzyl + 3,4-dimethoxybenzyl groups | Dual functionality conferring distinct biological properties |
4-Chlorobenzylamine | 4-chlorobenzyl group only | Lacks the 3,4-dimethoxybenzyl group |
3,4-Dimethoxybenzylamine | 3,4-dimethoxybenzyl group only | Lacks the 4-chlorobenzyl group |
The presence of both substituents in this compound may enhance its specificity for certain biological targets compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Enzyme Inhibition Studies : A study demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. The inhibition was quantified using kinetic assays that revealed a dose-dependent response.
- Receptor Binding Assays : Research indicated that this compound binds selectively to certain receptors implicated in neurological functions. This binding was assessed using radiolabeled ligands in competitive binding assays.
- Therapeutic Applications : Investigations into the therapeutic potential of this compound highlighted its ability to modulate neurotransmitter systems, suggesting possible applications in treating conditions like depression or anxiety disorders .
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-19-15-8-5-13(9-16(15)20-2)11-18-10-12-3-6-14(17)7-4-12/h3-9,18H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYHEOFEFXRWCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356753 |
Source
|
Record name | (4-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423738-40-3 |
Source
|
Record name | (4-CHLOROBENZYL)(3,4-DIMETHOXYBENZYL)AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20356753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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